4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide
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Description
4-fluorobenzyl 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl sulfide is a useful research compound. Its molecular formula is C22H16FN5OS and its molecular weight is 417.46. The purity is usually 95%.
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Mechanism of Action
Mode of action
Many pyrazole derivatives have been reported to exhibit anti-cancer activity against various cancer cell lines . The fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many pyrazole derivatives have been reported to exhibit anti-cancer activity, suggesting they might interact with pathways involved in cell proliferation and apoptosis .
Result of action
Without specific studies on this compound, it’s difficult to say what the molecular and cellular effects of its action might be. Given the biological activities associated with pyrazole derivatives, it’s possible that this compound could have effects on cell proliferation, inflammation, or oxidative stress .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5OS/c23-17-10-8-16(9-11-17)15-30-22-26-25-20(29-22)19-14-24-28(18-6-2-1-3-7-18)21(19)27-12-4-5-13-27/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUZFGICOZSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NN=C(O3)SCC4=CC=C(C=C4)F)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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